molecular formula C21H22N2O2S B131608 (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine CAS No. 144222-34-4

(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

Cat. No.: B131608
CAS No.: 144222-34-4
M. Wt: 366.5 g/mol
InChI Key: UOPFIWYXBIHPIP-NHCUHLMSSA-N
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Description

N-tosyl-1,2-diphenylethylenediamine (TsDPEN) is a chiral diamine ligand widely used in asymmetric catalysis. It is particularly known for its role in asymmetric transfer hydrogenation reactions, where it facilitates the reduction of ketones and imines to their corresponding alcohols and amines with high enantioselectivity. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom, which enhances its stability and reactivity in catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tosyl-1,2-diphenylethylenediamine typically involves the tosylation of 1,2-diphenylethylenediamine. The process begins with the reaction of 1,2-diphenylethylenediamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of N-tosyl-1,2-diphenylethylenediamine follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Mechanism of Action

The mechanism by which N-tosyl-1,2-diphenylethylenediamine exerts its effects involves the formation of a chiral environment around the metal center in catalytic complexes. This chiral environment facilitates the selective transfer of hydrogen atoms to the substrate, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved include the activation of hydrogen donors and the stabilization of transition states during the catalytic cycle .

Comparison with Similar Compounds

Comparison: N-tosyl-1,2-diphenylethylenediamine is unique due to the presence of the tosyl group, which enhances its stability and reactivity in catalytic processes. Compared to other similar compounds, it offers higher enantioselectivity and efficiency in asymmetric transfer hydrogenation reactions .

Properties

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPFIWYXBIHPIP-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370363
Record name N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144222-34-4
Record name N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((1R,2R)-2-Amino-1,2-diphenylethyl)[(4-methylphenyl)sulfonyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions using (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine as a chiral ligand in asymmetric transfer hydrogenations. How does this compound contribute to the chirality of the reaction, and what makes it effective in this role?

A1: this compound, often abbreviated as (1R,2R)-TsDPEN, functions as a chiral ligand by coordinating to a metal center, in this case, ruthenium []. This coordination creates a chiral environment around the metal catalyst. The specific spatial arrangement of the phenyl and tosyl groups in (1R,2R)-TsDPEN creates steric hindrance, favoring the approach of the substrate molecule from a particular direction during the catalytic cycle. This preferential interaction leads to the formation of one enantiomer of the product alcohol over the other.

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